3,6-Dibromo-2-fluorobenzyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2-(chloromethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSOUXQUCDAQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)CCl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,6 Dibromo 2 Fluorobenzyl Chloride
Strategic Approaches to Regioselective Halogenation of Aromatic Precursors
The controlled introduction of bromine and fluorine atoms at specific positions on the benzene (B151609) ring is a critical phase in the synthesis of 3,6-dibromo-2-fluorobenzyl chloride. This requires a thorough understanding of electrophilic aromatic substitution reactions and the directing effects of the substituents.
Bromination Protocols for Dibromo-Substitution on the Benzene Ring
The synthesis typically commences with a substituted toluene (B28343), such as 2-fluorotoluene (B1218778). The fluorine atom, being an ortho-, para-director, will guide the incoming electrophiles (bromine) to the positions ortho and para to it. unizin.org However, halogens are also deactivating groups, meaning they make the ring less reactive towards electrophilic substitution compared to benzene. unizin.orglibretexts.org
The methyl group of toluene is an activating group and also an ortho-, para-director. unizin.orglibretexts.org When both an activating and a deactivating group are present on the ring, the more powerful activating group generally dictates the position of substitution. reddit.com In the case of 2-fluorotoluene, the fluorine atom is at position 2. The positions ortho to fluorine are 1 and 3, and the para position is 4. The positions ortho to the methyl group (at position 1) are 2 and 6, and the para position is 4. Therefore, the positions activated by both groups are 4 and 6.
To achieve the desired 3,6-dibromo substitution pattern on a 2-fluorotoluene precursor, direct bromination presents a challenge due to the directing effects of the fluorine and methyl groups. A more plausible synthetic route likely begins with a different precursor, such as 2-amino-3,6-dibromotoluene, which can then undergo fluorination.
Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov Various brominating agents can be employed, including molecular bromine (Br₂), often in the presence of a Lewis acid catalyst, and N-bromosuccinimide (NBS). nih.govgoogle.com The choice of reagent and reaction conditions can influence the regioselectivity of the bromination. nih.govresearchgate.net For instance, zeolites have been shown to induce high para-selectivity in the bromination of toluene-like substrates. nih.gov
| Brominating Agent | Catalyst/Conditions | Selectivity | Reference |
| Bromine (Br₂) | Lewis Acid (e.g., FeBr₃) | Mixture of isomers | google.com |
| N-Bromosuccinimide (NBS) | Silica gel | Regioselective | nih.gov |
| Tetraalkylammonium tribromides | - | Highly para-selective for phenols | nih.gov |
Fluorination Methodologies for Selective Mono-Fluorination
The introduction of a fluorine atom onto an aromatic ring can be accomplished through several methods, with the Balz-Schiemann reaction and Halex reaction being prominent examples.
The Balz-Schiemann reaction is a well-established method for synthesizing aryl fluorides from primary aromatic amines. wikipedia.orgorganic-chemistry.orgquimicaorganica.org The process involves the diazotization of the amine with nitrous acid, followed by the addition of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. byjus.com This intermediate is then thermally decomposed to yield the corresponding aryl fluoride (B91410). wikipedia.orgquimicaorganica.orgbyjus.com
Balz-Schiemann Reaction Steps:
Diazotization: An aromatic amine reacts with nitrous acid to form a diazonium salt. byjus.com
Formation of Diazonium Tetrafluoroborate: The diazonium salt is treated with fluoroboric acid. byjus.com
Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is heated, leading to the formation of the aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgbyjus.com
Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can lead to improved yields for certain substrates. wikipedia.orgbyjus.com
The Halex reaction provides an alternative route to aryl fluorides, particularly for aromatic compounds activated by electron-withdrawing groups. acsgcipr.orgwikipedia.orggaylordchemical.com This reaction involves the nucleophilic displacement of a halide (typically chloride) with a fluoride ion. acsgcipr.org The reaction is usually carried out at high temperatures in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), using a fluoride source like potassium fluoride (KF). acsgcipr.orgwikipedia.org
| Reaction | Precursor | Reagents | Key Features |
| Balz-Schiemann | Primary Aromatic Amine | 1. Nitrous Acid (HNO₂) 2. Fluoroboric Acid (HBF₄) 3. Heat | Involves a diazonium salt intermediate. wikipedia.orgorganic-chemistry.orgquimicaorganica.orgbyjus.com |
| Halex | Activated Aryl Halide | Potassium Fluoride (KF) in polar aprotic solvent | Nucleophilic aromatic substitution. acsgcipr.orgwikipedia.orggaylordchemical.com |
Given the target compound, a plausible synthetic strategy would involve starting with 2-amino-3,6-dibromotoluene. This precursor could then undergo a Balz-Schiemann reaction to introduce the fluorine atom at the 2-position, yielding 3,6-dibromo-2-fluorotoluene.
Introduction of the Chloromethyl Moiety: Reaction Pathways and Precursors
The final stage of the synthesis involves the introduction of the chloromethyl group at the benzylic position of the 3,6-dibromo-2-fluorotoluene intermediate.
Radical Halogenation Techniques for Benzylic Positions
The chlorination of the methyl group on the toluene derivative proceeds via a free radical mechanism. This type of reaction is typically initiated by heat or light. jove.com The high regioselectivity for the benzylic position is due to the resonance stabilization of the resulting benzylic radical intermediate. jove.com
A common reagent for this transformation is sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like benzoyl peroxide. Another approach is the use of N-chlorosuccinimide (NCS), which is considered a versatile and safe chlorinating agent. researchgate.neteurekaselect.com Visible-light-catalyzed benzylic C-H bond chlorination using NCS has also been reported. researchgate.net
Alternatively, the synthesis could proceed through the oxidation of the methyl group to an aldehyde (3,6-dibromo-2-fluorobenzaldehyde), followed by reduction to the corresponding benzyl (B1604629) alcohol, and finally conversion to the benzyl chloride. synquestlabs.combldpharm.comsigmaaldrich.comgoogle.com
Alternative Chlorination Reagents and Reaction Conditions
Besides radical chlorination, other reagents and conditions can be employed for the conversion of a benzyl alcohol to a benzyl chloride. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose. The reaction of a benzyl alcohol with thionyl chloride typically proceeds readily to form the benzyl chloride and the gaseous byproducts sulfur dioxide and hydrogen chloride.
Another method involves treating the benzyl alcohol with concentrated hydrochloric acid, often in the presence of a Lewis acid catalyst like zinc chloride.
| Precursor | Reagent | Conditions | Product |
| 3,6-Dibromo-2-fluorotoluene | N-Chlorosuccinimide (NCS) | Radical initiator (e.g., AIBN), light/heat | This compound |
| 3,6-Dibromo-2-fluorobenzyl alcohol | Thionyl Chloride (SOCl₂) | Inert solvent | This compound |
| 3,6-Dibromo-2-fluorobenzyl alcohol | Concentrated HCl | Zinc Chloride (ZnCl₂) | This compound |
Advanced Synthetic Techniques for Efficient Production
The efficient synthesis of this compound is paramount for its application in various industrial processes. Modern synthetic strategies are increasingly focused on improving yield, safety, and environmental impact.
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Key to this is the careful selection of reagents and reaction conditions for the benzylic halogenation of the precursor, 3,6-Dibromo-2-fluorotoluene.
One of the primary goals of green chemistry is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. Traditional batch halogenation reactions often utilize reagents like N-bromosuccinimide (NBS), which can lead to the formation of byproducts and complicate purification.
A greener approach involves the in-situ generation of bromine. For instance, the reaction between sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr) produces bromine with water as the only byproduct, significantly improving the process's environmental footprint. Photochemical initiation of the reaction using visible light (e.g., 405 nm LEDs) can replace potentially hazardous radical initiators. rsc.org This method avoids the handling of bulk bromine, a toxic and corrosive substance.
The choice of solvent is another critical aspect. Chlorinated solvents, while effective, pose environmental and health risks. Research into benzylic brominations has shown that aprotic solvents like chlorobenzene (B131634) can be effective, but a major goal is the complete removal of organic solvents from the reaction. rsc.org
Table 1: Comparison of Reagents for Benzylic Bromination
| Reagent System | Advantages | Disadvantages | Green Chemistry Alignment |
| N-Bromosuccinimide (NBS) & Radical Initiator | Well-established method | Formation of succinimide (B58015) byproduct, potential for over-bromination, use of potentially hazardous initiators | Moderate |
| In-situ Generated Bromine (NaBrO₃/HBr) & Photochemical Initiation | Avoids handling of bulk bromine, water as a byproduct, high atom economy, improved safety | Requires precise control of reagent stoichiometry and light source | High |
| Bromotrichloromethane (BrCCl₃) & Photochemical Initiation | Readily available, no significant safety or environmental issues under controlled conditions | Requires specific light wavelengths (e.g., <300 nm) or a photosensitizer | Moderate to High |
This table is a representation of findings for similar benzylic halogenations and is intended to illustrate the principles applicable to this compound synthesis.
Continuous Flow Chemistry Approaches for Scalable Production
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound, particularly in terms of scalability, safety, and process control. researchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.
For the benzylic halogenation step, a continuous flow setup can dramatically improve safety by minimizing the volume of hazardous reagents at any given time. The high surface-area-to-volume ratio of microreactors or tube reactors enables efficient heat exchange, preventing thermal runaways in exothermic reactions like bromination. rsc.org
Photochemical reactions are particularly well-suited for flow chemistry. Uniform irradiation of the reaction mixture is easier to achieve in a narrow tube reactor compared to a large batch vessel, leading to more consistent product quality and higher yields. rsc.orgorganic-chemistry.org Studies on similar photochemical benzylic brominations have demonstrated complete conversion with residence times as short as 15 seconds under optimized flow conditions. rsc.org
The telescoping of reaction steps, where the output of one reactor is directly fed into the next without intermediate purification, is another key advantage of flow chemistry. This can significantly reduce production time and waste. For instance, the in-situ generation of bromine can be coupled directly with the photochemical bromination of the toluene precursor in a continuous process.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Benzylic Halogenation
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk due to large volumes of hazardous materials | Improved safety due to small reaction volumes and better heat control |
| Scalability | Challenging due to heat and mass transfer limitations | Readily scalable by extending operation time or using parallel reactors |
| Process Control | Difficult to maintain uniform temperature and mixing | Precise control over temperature, pressure, and residence time |
| Reaction Time | Often longer reaction times | Significantly shorter residence times can be achieved |
| Productivity | Limited by batch size | High throughput can be achieved |
This table is based on general principles and data from analogous reactions and illustrates the potential benefits for the synthesis of this compound.
The adoption of these advanced synthetic techniques holds the promise of making the production of this compound more efficient, safer, and environmentally sustainable.
Chemical Reactivity and Transformation of 3,6 Dibromo 2 Fluorobenzyl Chloride
Nucleophilic Substitution Reactions at the Benzylic Chloride Center
The benzylic chloride group is a primary site for nucleophilic substitution, enabling the introduction of a wide array of functional groups.
Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular SN1 reaction and the bimolecular SN2 reaction. masterorganicchemistry.com The pathway taken depends on factors such as the structure of the substrate, the nature of the nucleophile, and the solvent. youtube.com
SN2 Pathway : The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon center from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This pathway is favored for sterically unhindered substrates, such as primary alkyl halides. masterorganicchemistry.com Given that 3,6-Dibromo-2-fluorobenzyl chloride is a primary benzyl (B1604629) halide, the SN2 mechanism is a highly probable route. The reaction rate for an SN2 process is dependent on the concentration of both the substrate and the nucleophile. youtube.com
SN1 Pathway : The SN1 mechanism is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com This pathway is favored for substrates that can form stable carbocations, such as tertiary alkyl halides. masterorganicchemistry.com While benzylic halides can stabilize a carbocation through resonance, the electronic effects of the substituents on this compound significantly influence this potential pathway. The rate-determining step is the formation of the carbocation, making the reaction rate dependent only on the substrate concentration. masterorganicchemistry.comyoutube.com
For this compound, the strong electron-withdrawing inductive effect of the ortho-fluorine and the two bromine atoms would significantly destabilize a potential benzylic carbocation intermediate. This destabilization makes the SN1 pathway energetically unfavorable compared to the SN2 pathway. Therefore, under most conditions, nucleophilic substitution at the benzylic position is expected to proceed predominantly via an SN2 mechanism.
The reactivity of the benzylic chloride is modulated by both steric and electronic factors imposed by the aromatic substituents.
Electronic Factors : The fluorine atom at the C2 position and the bromine atoms at the C3 and C6 positions are all strongly electron-withdrawing via the inductive effect. This reduces the electron density of the aromatic ring and the benzylic carbon. This deactivation effect can disfavor the formation of a carbocation required for an SN1 reaction. For an SN2 reaction, while electron-withdrawing groups can increase the electrophilicity of the carbon atom, the combined effect here may influence the transition state energy.
Steric Factors : The presence of two bulky substituents, fluorine and bromine, ortho to the chloromethyl group creates significant steric hindrance. This bulkiness can impede the "backside attack" of a nucleophile, which is a requirement for the SN2 mechanism. masterorganicchemistry.com Quantum chemical calculations have shown that increased steric bulk can lead to a loss of attractive orbital interactions in the transition state, which is a key contributor to the activation barrier. nih.gov Consequently, the rate of SN2 reactions for this compound is expected to be slower than that for unsubstituted benzyl chloride.
Despite the potential for reduced reactivity due to steric and electronic factors, the benzylic chloride is a versatile handle for synthesizing a variety of derivatives through SN2 reactions. By reacting this compound with appropriate nucleophiles, a range of products can be formed. For example, alkoxides (RO⁻) yield ethers, carboxylates (RCOO⁻) produce esters, and ammonia (B1221849) or amines (RNH₂) give rise to benzylic amines.
The table below illustrates the types of derivatives that can be synthesized from a substituted benzyl chloride via nucleophilic substitution.
| Nucleophile | Reagent Example | Derivative Class | Product Structure (General) |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | Ar-CH₂OH |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether | Ar-CH₂OCH₃ |
| Carboxylate | Sodium Acetate (B1210297) (CH₃COONa) | Ester | Ar-CH₂OCOCH₃ |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile | Ar-CH₂CN |
| Azide | Sodium Azide (NaN₃) | Azide | Ar-CH₂N₃ |
| Amine | Ammonia (NH₃) | Primary Amine | Ar-CH₂NH₂ |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | Ar-CH₂SPh |
| Ar represents the 3,6-dibromo-2-fluorophenyl group. |
Transition Metal-Catalyzed Cross-Coupling Reactions on the Brominated Aromatic Ring
The two bromine atoms on the aromatic ring serve as reactive handles for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful and widely used method for constructing biaryl and heteroaryl moieties by reacting an organoboron species (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgrsc.org For this compound, the two C-Br bonds at positions 3 and 6 are susceptible to this reaction, allowing for mono- or di-arylation/heteroarylation.
The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org
The success of the Suzuki-Miyaura reaction, especially with challenging substrates like sterically hindered or electron-deficient aryl bromides, is highly dependent on the catalyst system. researchgate.net The choice of the palladium source, the ligand, the base, and the solvent are all critical parameters.
Ligand Effects: The ligand bound to the palladium center plays a crucial role in the catalytic cycle. Modern Suzuki-Miyaura couplings often employ bulky and electron-rich phosphine (B1218219) ligands. libretexts.orgnih.gov These ligands facilitate the oxidative addition step and promote the final reductive elimination. libretexts.org Dialkylbiaryl phosphines, developed by Buchwald and others, are a prominent class of ligands that have proven effective for a wide range of substrates, including aryl bromides and chlorides. nih.gov Examples such as XPhos, S-Phos, and RuPhos are known to form highly active catalysts. clockss.orgorganic-chemistry.orgresearchgate.net These ligands' steric bulk is thought to promote the formation of a monoligated, coordinatively unsaturated "L-Pd(0)" species, which is highly reactive in the oxidative addition step. nih.gov
Catalyst Systems: Research has shown that various combinations of palladium precursors and ligands can be effective. Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common precursors that are reduced in situ to the active Pd(0) species. nih.gov The choice of base is also critical; inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used to activate the boronic acid for the transmetalation step. nih.gov In some cases, fluoride (B91410) bases can be particularly effective. nih.gov
The table below summarizes representative catalyst systems that have been successfully employed in the Suzuki-Miyaura cross-coupling of aryl bromides, which are applicable to the transformation of this compound.
| Palladium Source | Ligand | Base | Solvent | Substrate Scope Noted | Citation |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene (B28343)/H₂O | Primary alkyltrifluoroborates with aryl chlorides and bromides | organic-chemistry.org |
| [PdCl₂(cod)] | S-Phos | 3N NaOH | i-PrOH | Aryl/heteroaryl bromides with n-butylboronic acid | clockss.org |
| Pd(OAc)₂ | Phobane-derived phosphine | KOH / KF | Dioxane | Structurally diverse aryl bromides and boronic acids | nih.gov |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | Heteroaryl chlorides and bromides | researchgate.net | |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene (anhydrous) | Arylboronic acids with acyl chlorides (related ketone synthesis) | nih.gov |
These findings demonstrate that a wide array of catalyst systems can be tailored for specific Suzuki-Miyaura transformations. For this compound, the steric hindrance and electronic nature of the substrate would necessitate careful selection of a robust catalyst system, likely involving a bulky, electron-rich dialkylbiaryl phosphine ligand to achieve high yields in arylation and heteroarylation reactions. nih.gov
Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation[8],[9],[10],[11],
Substrate Scope and Functional Group Tolerance
While specific studies on the substrate scope and functional group tolerance of cross-coupling reactions involving this compound are not extensively documented in the literature, general principles of palladium-catalyzed cross-coupling reactions can provide insights. The success of these reactions is often influenced by the electronic and steric nature of the coupling partners.
For instance, in Suzuki-Miyaura coupling reactions involving benzyl halides, a variety of potassium aryltrifluoroborates can be used, demonstrating good functional group tolerance. wikipedia.org Electron-rich aryltrifluoroborates tend to couple efficiently with benzyl chlorides, while electron-poor counterparts may result in lower yields. wikipedia.org The choice of solvent and ligand is also crucial in optimizing the reaction conditions and accommodating sensitive functional groups. wikipedia.org
In the context of this compound, the presence of the fluorine atom and two bromine atoms may influence the reactivity. The electron-withdrawing nature of the halogens could render the aromatic ring more susceptible to oxidative addition to the palladium catalyst. However, steric hindrance from the ortho-bromo and fluoro substituents might impact the approach of bulky coupling partners or ligands.
Functional groups that are generally well-tolerated in many cross-coupling reactions include esters, ketones, ethers, and amides. However, groups that are sensitive to the basic conditions often employed, such as acidic protons in alcohols and primary or secondary amines, may require protection. Similarly, highly reactive functional groups that can participate in side reactions with the organometallic reagents or the catalyst should be considered when designing a synthetic route.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a valuable tool for the introduction of alkynyl moieties onto aromatic rings.
In dihalogenated aromatic systems, achieving site-selectivity in Sonogashira coupling is a key challenge and an area of active research. The relative reactivity of the carbon-halogen bonds plays a crucial role in determining which position will react preferentially. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. wikipedia.org
For a molecule like this compound, both bromine atoms are potential sites for Sonogashira coupling. The site-selectivity will be influenced by a combination of electronic and steric factors. The C-Br bond at the 6-position is ortho to the fluorine atom, while the C-Br bond at the 3-position is meta to the fluorine and ortho to the benzyl chloride group.
The electron-withdrawing fluorine atom can influence the electron density of the aromatic ring and the adjacent C-Br bond, potentially affecting the rate of oxidative addition. Steric hindrance around each bromine atom, dictated by the neighboring substituents, will also play a significant role. The choice of catalyst, ligands, and reaction conditions can often be tuned to favor the reaction at one site over the other. For example, in other dihalogenated systems, careful selection of the phosphine ligand on the palladium catalyst has been shown to control the regiochemical outcome of the coupling reaction.
Other Cross-Coupling Methodologies (e.g., Buchwald-Hartwig Amination, Negishi Coupling)
Beyond Sonogashira coupling, other cross-coupling reactions can be envisioned for the functionalization of this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgnumberanalytics.comorganic-chemistry.org This reaction would allow for the introduction of a wide range of primary and secondary amines at one or both of the bromine positions. The substrate scope of the Buchwald-Hartwig amination is generally broad, tolerating a variety of functional groups on both the aryl halide and the amine. numberanalytics.com However, the specific conditions required for the successful amination of this compound would need to be determined experimentally, with particular attention to potential side reactions involving the benzyl chloride moiety.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgacs.orgnih.govyoutube.com This methodology is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org In the case of this compound, Negishi coupling could be employed to introduce a variety of alkyl, vinyl, or aryl groups at the bromine-substituted positions. The preparation of the required organozinc reagents from the corresponding organic halides is typically straightforward. youtube.com
Reactivity of the Aryl Fluorine Moiety
The carbon-fluorine bond is generally the strongest carbon-halogen bond and is often unreactive in palladium-catalyzed cross-coupling reactions where other halogens like bromine or iodine are present. nih.gov However, the aryl fluorine can participate in other types of transformations.
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org
The fluorine atom is known to be a moderate directing group for ortho-metalation. organic-chemistry.orgacs.org In the case of this compound, the fluorine atom is at the 2-position. The potential sites for deprotonation would be the C-H positions ortho to the fluorine. However, this molecule does not have any protons directly ortho to the fluorine. The positions ortho to the fluorine are substituted with a bromine atom (at C3) and the benzyl chloride group (at C1). Therefore, a classical DoM reaction directed by the fluorine atom is unlikely.
However, the concept of halogen-metal exchange, where a strong base like an organolithium reagent exchanges with an aryl halide, could be a potential pathway for functionalization. The relative rates of proton abstraction versus halogen-metal exchange would depend on the specific reaction conditions and the nature of the organolithium reagent used.
Less Common Fluorine Displacement Reactions
While nucleophilic aromatic substitution (SNAr) of fluorine is generally more difficult than for other halogens, it can occur under certain conditions, particularly when the aromatic ring is activated by strong electron-withdrawing groups. rsc.orgnih.gov In this compound, the two bromine atoms and the benzyl chloride group have some electron-withdrawing character, which might slightly activate the ring towards nucleophilic attack.
Complex Derivatization Strategies via Multi-Functional Group Reactivity
The true synthetic potential of this compound is realized through the selective and sequential manipulation of its distinct reactive sites. The benzyl chloride group is highly susceptible to nucleophilic substitution, while the two bromine atoms can participate in a variety of cross-coupling reactions. The fluorine atom, being the most electronegative, influences the reactivity of the adjacent C-H bonds and can be a site for metallation or participate in nucleophilic aromatic substitution under specific conditions. This multi-faceted reactivity allows for the development of complex derivatization strategies, leading to the creation of novel and highly substituted scaffolds.
Research in this area often focuses on the chemoselective functionalization of the different halogen atoms and the benzylic position. The benzyl chloride moiety typically serves as the initial point of reaction due to its high electrophilicity. Subsequent transformations can then be directed towards the bromine atoms, often leveraging modern catalytic systems to achieve site-selectivity.
For instance, the benzyl chloride can readily react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce a diverse array of substituents at the benzylic position. Following this initial derivatization, the remaining bromo groups can undergo sequential or simultaneous cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This approach allows for the controlled, stepwise construction of complex molecules with precise substitution patterns.
The following table outlines representative examples of derivatization reactions starting from this compound, showcasing the versatility of this building block.
| Starting Material | Reagent(s) | Reaction Type | Product |
| This compound | Piperidine, K₂CO₃, CH₃CN | Nucleophilic Substitution | 1-((3,6-Dibromo-2-fluorophenyl)methyl)piperidine |
| This compound | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N | Sonogashira Coupling | 1,4-Dibromo-2-fluoro-5-((phenylethynyl)methyl)benzene |
| This compound | Phenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O | Suzuki-Miyaura Coupling | 3-Bromo-2-fluoro-6-phenylbenzyl chloride |
These examples underscore the ability to selectively target different functional groups within the this compound molecule. The nucleophilic substitution at the benzylic position proceeds under relatively mild conditions, leaving the less reactive aryl bromides untouched. Conversely, palladium-catalyzed cross-coupling reactions can be employed to selectively functionalize one or both of the bromine atoms, depending on the reaction conditions and stoichiometry of the reagents. The presence of the fluorine atom can also play a crucial role in directing these transformations and influencing the electronic properties of the resulting derivatives.
Further complexity can be introduced by employing multi-component reactions or by designing tandem reaction sequences where the initial product undergoes further in-situ transformation. The strategic combination of these different reaction types opens up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals. The continued exploration of the rich and varied reactivity of this compound is expected to yield even more sophisticated and valuable molecular entities in the future.
Advanced Spectroscopic and Structural Analysis of 3,6 Dibromo 2 Fluorobenzyl Chloride and Its Derivatives
X-ray Crystallography Studies
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such studies are fundamental to understanding a molecule's conformation, geometry, and the non-covalent interactions that govern its packing in the solid state.
Determination of Solid-State Molecular Conformation and Geometry
There are no published single-crystal X-ray diffraction studies for 3,6-Dibromo-2-fluorobenzyl chloride. A successful crystallographic analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This would definitively establish the conformation of the chloromethyl group relative to the substituted benzene (B151609) ring and reveal any distortions from ideal geometry caused by the sterically demanding bromine and fluorine substituents.
Analysis of Intermolecular Interactions, Including Halogen Bonding
The presence of two bromine atoms and a fluorine atom on the benzene ring, along with the chlorine atom on the benzyl (B1604629) group, makes this compound a prime candidate for engaging in a variety of intermolecular interactions, most notably halogen bonding. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species. In the absence of a crystal structure, any discussion of such interactions for this specific compound remains purely speculative. A crystallographic study would be essential to identify and characterize the geometry and strength of any present halogen bonds (e.g., Br···Br, Br···Cl, Br···O, or Br···N interactions with other molecules in the crystal lattice), as well as other potential interactions like hydrogen bonds or π-stacking.
Co-crystallization Studies with Reaction Intermediates or Products
Co-crystallization is a technique used to crystallize a target molecule with another compound, often a reaction intermediate or product, to gain insight into reaction mechanisms or to form new materials with tailored properties. There is no evidence in the scientific literature of any co-crystallization studies having been performed with this compound. Such studies could, for example, involve co-crystallizing it with nucleophiles to trap and characterize intermediates of substitution reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei.
Comprehensive ¹H, ¹³C, and ¹⁹F NMR Characterization
While NMR spectra for structurally related compounds like 2-fluorobenzyl chloride and 3-fluorobenzyl chloride are available, specific and verified ¹H, ¹³C, and ¹⁹F NMR data for this compound are not found in surveyed databases or publications.
A complete NMR characterization would involve:
¹H NMR: To identify the chemical shifts and coupling constants for the aromatic protons and the benzylic methylene (B1212753) protons. The substitution pattern would lead to a complex splitting pattern for the aromatic protons.
¹³C NMR: To determine the chemical shifts of each of the seven carbon atoms in the molecule. The signals for the carbon atoms bonded to halogens would be of particular interest.
¹⁹F NMR: To observe the chemical shift of the fluorine atom, which is highly sensitive to its electronic environment. Coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) would provide valuable structural information.
Without experimental spectra, a table of predicted NMR data cannot be reliably generated.
Advanced 2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are used to determine the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons, helping to assign the signals of the aromatic protons.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): Would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for assigning the signals of the aromatic CH groups and the CH₂Cl group.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds. This technique would be invaluable for assigning the quaternary carbon atoms (those without attached protons), such as the carbons bonded to the bromine and fluorine atoms, by observing their long-range correlations with the protons.
No published studies utilizing these advanced 2D NMR techniques for the structural elucidation of this compound have been identified.
Dynamic NMR Studies for Conformational Analysis
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational changes in molecules. copernicus.orgresearchgate.net For this compound, the primary focus of DNMR studies would be the restricted rotation around the single bond connecting the aromatic ring and the chloromethyl group (Ar-CH₂Cl). The presence of bulky ortho substituents, a bromine atom and a fluorine atom, is expected to create a significant steric barrier to this rotation.
At room temperature, this rotation may be rapid on the NMR timescale, resulting in time-averaged signals for the benzylic protons and the aromatic protons. However, as the temperature is lowered, the rate of rotation would decrease. If the energy barrier is sufficiently high, the rotation will become slow on the NMR timescale, leading to the decoalescence of the averaged signals into separate signals for each distinct conformer. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.
Computational modeling, such as Replica-Exchange with Solute Tempering Molecular Dynamics (REST-MD), can complement experimental NMR data by providing an ensemble of low-energy conformations and calculating the energy barriers between them. copernicus.org For similar sterically hindered systems, calculated energy barriers have shown good agreement with experimental values derived from DNMR.
Table 1: Predicted Conformational Isomers of this compound
| Conformer | Dihedral Angle (Br-C2-C1-CH₂Cl) | Expected Relative Stability | Notes |
| Syn-Conformer | ~0° | Less Stable | Significant steric repulsion between the chloromethyl group and the ortho-bromo substituent. |
| Anti-Conformer | ~180° | More Stable | The chloromethyl group is positioned away from the bulky bromo substituent, minimizing steric hindrance. |
| Gauche-Conformers | ~±60°, ~±120° | Intermediate Stability | Steric interactions are present but may be less severe than in the fully eclipsed syn-conformation. |
This table is based on theoretical steric considerations and requires experimental verification.
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups within a molecule. For this compound, these techniques are invaluable for confirming the presence of its characteristic bonds and for monitoring its conversion in chemical reactions. Density Functional Theory (DFT) calculations are often employed to predict and help assign vibrational frequencies. nih.govnih.gov
Key Vibrational Modes:
C-H Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the CH₂Cl group appear at lower frequencies, generally in the 2950-2850 cm⁻¹ range.
C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption in the FTIR spectrum, typically in the 1400-1000 cm⁻¹ region. Its exact position is sensitive to the electronic environment of the aromatic ring.
C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the 800-600 cm⁻¹ range. This band is often more prominent in the Raman spectrum. docbrown.info
C-Br Stretching: The carbon-bromine stretching vibration occurs at lower wavenumbers, typically in the 600-500 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the benzene ring skeleton are observed in the 1600-1450 cm⁻¹ region.
Reaction Monitoring: FTIR and Raman spectroscopy are powerful tools for real-time reaction monitoring. For instance, in a nucleophilic substitution reaction where the chlorine atom is displaced, one would observe the disappearance of the characteristic C-Cl stretching band and the simultaneous appearance of new bands corresponding to the newly formed bond (e.g., C-O, C-N, or C-C). The high sensitivity of modern spectroscopic techniques allows for the quantitative analysis of reactant consumption and product formation over time. docbrown.info
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Medium to Strong |
| C-F Stretch | 1400 - 1000 | Strong | Weak |
| C-Cl Stretch | 800 - 600 | Medium | Strong |
| C-Br Stretch | 600 - 500 | Medium | Strong |
These are approximate ranges based on literature values for similar halogenated aromatic compounds. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's elemental composition and for elucidating its structure through fragmentation analysis.
Molecular Ion and Isotopic Pattern: The mass spectrum of this compound will exhibit a complex and highly characteristic molecular ion peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). chemguide.co.uk The presence of two bromine atoms and one chlorine atom will result in a distinctive pattern of peaks (M, M+2, M+4, M+6), with the relative intensities determined by the statistical combination of the isotopes. HRMS can measure the mass-to-charge ratio (m/z) with high precision, allowing for the confident confirmation of the molecular formula C₇H₄Br₂ClF.
Fragmentation Pathways: Under electron ionization (EI), the molecular ion will undergo fragmentation, providing valuable structural information. The most common fragmentation pathways for benzyl halides involve the cleavage of the carbon-halogen bond.
Loss of Chlorine: The most probable initial fragmentation is the loss of a chlorine radical (•Cl) to form the highly stable 3,6-dibromo-2-fluorobenzyl cation. This fragment is resonance-stabilized by the aromatic ring.
Loss of Bromine: Loss of a bromine radical (•Br) is also possible, leading to a different benzyl cation.
Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the chloromethyl group can occur, though it is generally less favored than halogen loss.
Tropylium (B1234903) Ion Formation: The initial benzyl cation can rearrange to form a more stable tropylium ion, which is a common feature in the mass spectra of benzyl compounds. nist.govnih.gov
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Predicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Notes |
| [M]⁺• | [C₇H₄⁷⁹Br₂³⁵ClF]⁺• | 309.84 | Molecular ion. Will show a complex isotopic pattern. |
| [M-Cl]⁺ | [C₇H₄⁷⁹Br₂F]⁺ | 274.88 | Loss of a chlorine radical. Expected to be a major peak. |
| [M-Br]⁺ | [C₇H₄⁷⁹Br³⁵ClF]⁺ | 230.93 | Loss of a bromine radical. |
| [C₇H₄FBr]⁺ | [C₇H₄FBr]⁺ | 185.95 | Loss of Br and HCl, or other rearrangements. |
| [C₆H₄]⁺• | [C₆H₄]⁺• | 76.03 | Benzene-like fragment from ring cleavage. |
The m/z values are calculated based on the most abundant isotopes and will be accompanied by other peaks corresponding to the less abundant isotopes. docbrown.infoyoutube.com
Computational Chemistry Investigations of 3,6 Dibromo 2 Fluorobenzyl Chloride
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and properties.
Geometry Optimization and Conformational Analysis
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the molecule, its equilibrium geometry, must be determined. This process is called geometry optimization. For a flexible molecule like 3,6-Dibromo-2-fluorobenzyl chloride, which has a rotatable chloromethyl group, conformational analysis is also necessary to find the lowest energy conformer.
Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for this purpose. DFT methods, such as B3LYP, are often favored for their balance of accuracy and computational cost. For instance, a study on benzyl (B1604629) alkynyl sulfides utilized the CAM-B3LYP functional with a 6-311+G(d,p) basis set to optimize geometries and explore potential energy surfaces. nih.gov The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total energy of the system. For this compound, this would involve finding the optimal bond lengths, bond angles, and the dihedral angle of the -CH₂Cl group relative to the benzene (B151609) ring.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.
Spectroscopic Property Prediction (NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations can predict spectroscopic data, which is invaluable for identifying and characterizing a compound.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is typically done by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These predicted shifts can then be compared to experimental data to confirm the structure.
Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. Calculations can predict these frequencies, which helps in the assignment of experimental IR spectra. For instance, a study of halogen atom transfer reactions used DFT to analyze vibrational frequencies in transition states. rsc.org For this compound, key predicted frequencies would include the C-Br, C-F, C-Cl, and C-H stretching and bending modes.
Chemical Reactivity Descriptors
From the energies of the frontier orbitals, several chemical reactivity descriptors can be calculated to quantify a molecule's reactivity.
Calculation of Ionization Potential, Electron Affinity, Electronegativity, Chemical Potential, Hardness, and Softness
These global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. researchgate.net They are typically derived from the energies of the HOMO and LUMO using the following approximations:
Ionization Potential (I): The energy required to remove an electron. I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added. A ≈ -E(LUMO).
Electronegativity (χ): The power of an atom to attract electrons to itself. χ = (I + A) / 2.
Chemical Potential (μ): The negative of electronegativity. μ = -χ.
Chemical Hardness (η): A measure of resistance to charge transfer. η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. irjweb.com
Chemical Softness (S): The reciprocal of hardness. S = 1 / η. Soft molecules are more reactive. researchgate.net
Table 1: Representative Calculated Chemical Reactivity Descriptors for a Substituted Benzyl Derivative
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | -0.26751 |
| E(LUMO) | -0.18094 |
| Energy Gap (ΔE) | 0.08657 |
| Ionization Potential (I) | 0.26751 |
| Electron Affinity (A) | 0.18094 |
| Electronegativity (χ) | 0.22423 |
| Chemical Potential (μ) | -0.22423 |
| Chemical Hardness (η) | 0.04329 |
| Chemical Softness (S) | 23.09 |
Data is illustrative and based on a study of Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis for Prediction of Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. nih.govrsc.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.
Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these would likely be located around the electronegative fluorine and bromine atoms.
Positive Regions (Blue): These areas are electron-poor, or have a partial positive charge, and are prone to nucleophilic attack. The hydrogen atoms of the chloromethyl group and the aromatic ring are expected to be in these regions.
Neutral Regions (Green): These areas have a near-zero potential.
MEP analysis is a powerful tool for understanding intermolecular interactions and predicting where a molecule will be attacked by different reagents. nih.govpnas.org For this compound, the MEP surface would clearly show the electron-withdrawing effects of the halogen substituents on the aromatic ring and the reactivity of the benzylic chloride group. nih.govrsc.org
Fukui Function Analysis for Local Reactivity Prediction
The Fukui function is a key concept in Density Functional Theory (DFT) that helps in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scm.comresearchgate.net It quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered. scm.com
For a given atom in a molecule, the condensed Fukui functions are typically calculated to predict reactivity:
f+ : for nucleophilic attack (propensity to accept an electron)
f- : for electrophilic attack (propensity to donate an electron)
f0 : for radical attack
The site with the highest f+ value is the most likely to be attacked by a nucleophile, while the site with the highest f- value is the most susceptible to electrophilic attack.
A hypothetical table of condensed Fukui function values, based on general principles for similar structures, is presented below to illustrate how this analysis would identify reactive centers.
Table 1: Hypothetical Condensed Fukui Function Values for this compound
| Atom/Region | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Most Likely Attack |
| Benzylic Carbon | 0.35 | 0.05 | Nucleophilic |
| Aromatic C1 | 0.08 | 0.10 | - |
| Aromatic C2-F | 0.12 | 0.08 | - |
| Aromatic C3-Br | 0.10 | 0.15 | - |
| Aromatic C4 | 0.07 | 0.20 | Electrophilic |
| Aromatic C5 | 0.06 | 0.18 | Electrophilic |
| Aromatic C6-Br | 0.11 | 0.12 | - |
| Cl | 0.05 | 0.04 | - |
| Br (at C3) | 0.03 | 0.04 | - |
| Br (at C6) | 0.03 | 0.04 | - |
| F | 0.01 | 0.02 | - |
Note: These values are illustrative and represent a potential distribution of reactivity. Actual DFT calculations would be required for precise values.
Intermolecular Interaction Studies
The nature and strength of intermolecular interactions are crucial for understanding the solid-state properties of a compound, such as its crystal packing and melting point. For this compound, a variety of non-covalent interactions are expected to be significant.
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. erciyes.edu.trnih.gov The surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface, such as dnorm, reveal the regions of close contact between molecules. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Structurally Similar Dibromo-Aromatic Compound
| Interaction Type | Contribution (%) |
| H···H | 40 - 50% |
| Br···H / H···Br | 20 - 30% |
| C···H / H···C | 8 - 15% |
| Br···Br | 3 - 7% |
| Other (F···H, C···C, etc.) | 5 - 10% |
This data is based on published analyses of similar dibromo-aromatic molecules and serves as an estimation for this compound. erciyes.edu.trnih.gov
The fingerprint plots derived from the Hirshfeld surface provide a two-dimensional representation of these interactions, allowing for a detailed quantitative analysis of the contribution of each type of contact.
Quantification of Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). acs.org This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. acs.org The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.
In this compound, the bromine atoms are the most likely candidates to participate in significant halogen bonding. The electron-withdrawing environment of the aromatic ring can enhance the positive character of the σ-hole on the bromine atoms. Potential halogen bond acceptors could be the fluorine or chlorine atoms of neighboring molecules, or the π-system of an adjacent aromatic ring. chemistryviews.orgresearchgate.net
Computational studies on halogen bonding in polycyclic aromatic hydrocarbons have shown that the interaction energy can be significant, often in the range of a few kcal/mol. chemistryviews.orgresearchgate.net For instance, the interaction of a halogen bond donor with a benzene ring can have an interaction energy of approximately 4 kcal/mol. chemistryviews.org
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the determination of transition states and reaction intermediates. This provides a detailed understanding of the reaction mechanism at a molecular level.
The reactivity of this compound is largely dictated by the benzylic chloride group. Benzyl chlorides are known to undergo nucleophilic substitution reactions, often via an SN2 or SN1 mechanism, depending on the solvent and the nature of the nucleophile. The presence of electron-withdrawing substituents on the aromatic ring, such as the bromine and fluorine atoms in this case, can influence the stability of potential carbocation intermediates, thereby affecting the reaction pathway.
For example, in a reaction with a nucleophile, a computational study would typically involve:
Geometry optimization of the reactants, transition state(s), intermediates, and products.
Frequency calculations to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states).
Studies on the reactions of substituted benzyl chlorides have shown that the nature and position of the substituents significantly impact the reaction rates and outcomes. osti.gov For this compound, computational modeling could precisely delineate the energetic favorability of an SN1 versus an SN2 pathway under various conditions and with different nucleophiles.
Applications in Complex Organic Synthesis and Advanced Materials Science
Strategic Use as a Versatile Building Block in Multi-Step Organic Synthesis
The compound's structure, featuring a reactive benzylic chloride for nucleophilic substitution and two bromine atoms suitable for cross-coupling reactions, allows for its sequential and controlled use in the assembly of complex organic molecules. The fluorine atom further modulates the electronic properties and reactivity of the aromatic ring.
Synthesis of Polyhalogenated Aromatic Scaffolds
3,6-Dibromo-2-fluorobenzyl chloride is itself a polyhalogenated aromatic scaffold. Its primary utility in this context is as a foundational unit for constructing more elaborate, highly substituted aromatic systems. The differential reactivity of its functional groups is key to this application. The benzylic chloride can undergo selective nucleophilic substitution reactions without affecting the aryl bromide bonds.
Subsequently, the two bromine atoms serve as versatile handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Sonogashira couplings. This enables the step-wise introduction of various aryl, alkyl, or alkynyl groups onto the benzene (B151609) ring. This controlled, regioselective functionalization is critical for building complex molecular frameworks from a relatively simple starting material.
Construction of Novel Heterocyclic Systems
Heterocyclic compounds are foundational to medicinal chemistry and materials science. The reactivity of this compound makes it an excellent precursor for synthesizing novel heterocyclic structures. The benzyl (B1604629) chloride moiety is a potent electrophile that can react with a wide range of binucleophilic reagents to form new rings.
For example, in reactions analogous to those used to create seven-membered heterocyclic systems like benzodiazepines or dibenzoxazepines, this compound can provide the crucial benzyl fragment. ekb.eg Reaction with 1,2-, 1,3-, or 1,4-binucleophiles can lead to the formation of various fused heterocyclic systems where the dibromo-fluorophenyl group is an integral part of the final structure. ekb.egresearchgate.net One-pot, multi-component reactions are a facile method for creating novel heterocyclic compounds from versatile building blocks. rsc.org
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
The incorporation of fluorine and other halogens into active pharmaceutical ingredients (APIs) and agrochemicals is a widely used strategy to enhance efficacy, metabolic stability, and bioavailability. rhhz.net Halogenated aromatic compounds are key intermediates in the synthesis of many modern drugs and crop protection agents.
This compound serves as a prime example of an advanced intermediate for these fields. Its unique substitution pattern can be a precursor to the core of complex molecules. For instance, many modern fungicides, such as those in the succinate (B1194679) dehydrogenase inhibitor (SDHI) class like benzovindiflupyr (B602336) and isoflucypram, feature poly-substituted aromatic rings. rhhz.net The benzyl chloride can be converted into other functional groups, and the bromine atoms can be used to build up the complex side chains characteristic of these potent agents.
Interactive Table: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄Br₂ClF |
| Molecular Weight | 302.37 g/mol |
| CAS Number | 121591565 nih.gov |
| Appearance | Solid (predicted) |
| Synonyms | 1-(Chloromethyl)-3,6-dibromo-2-fluorobenzene |
Development of Functional Materials and Components
The unique electronic and chemical properties endowed by the halogen substitution pattern make this compound a valuable component in the design of advanced functional materials.
Integration into Polymer Architectures for Tailored Properties
The compound can be integrated into polymer structures to impart specific properties. The benzyl chloride group can act as an initiator for certain types of polymerization or as a reactive site for grafting the molecule onto an existing polymer backbone.
Contribution to Organic Electronic Materials (e.g., OLEDs, Semiconductors)
Organic electronic materials, used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), are based on π-conjugated molecular or polymeric systems. sigmaaldrich.com The performance of these devices is highly dependent on the electronic properties (e.g., HOMO/LUMO energy levels) of the organic semiconductor used.
This compound is a precursor for building blocks in this field. The two bromine atoms are ideal for engaging in cross-coupling reactions to extend the π-conjugated system, for example, by coupling with thiophene, fluorene, or carbazole (B46965) units, which are common in organic semiconductors. sigmaaldrich.com The electron-withdrawing nature of the fluorine atom provides a powerful tool for tuning the energy levels of the final conjugated material, which is a critical parameter for optimizing charge injection, transport, and emission color in OLEDs. sigmaaldrich.com The benzyl chloride handle can be used to attach solubilizing groups to improve processability or to link the chromophore to other parts of a larger molecular architecture.
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The primary challenge and opportunity in the chemistry of 3,6-Dibromo-2-fluorobenzyl chloride lie in achieving selective transformations at its three distinct halogenated sites. Future research will undoubtedly focus on the design of sophisticated catalytic systems capable of discriminating between the C(sp³)–Cl bond and the two C(sp²)–Br bonds.
Selective Cross-Coupling Reactions: The two bromine atoms on the aromatic ring are prime targets for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. The development of catalysts, likely based on palladium, nickel, or copper, that can selectively activate one C-Br bond over the other, or both C-Br bonds while leaving the benzyl (B1604629) chloride moiety intact, is a significant area of future work. For instance, cobalt-catalyzed cross-coupling has shown promise for the functionalization of α-bromo α-fluoro carbonyl compounds, suggesting its potential applicability. researchgate.net Ligand design will be crucial in tuning the catalyst's steric and electronic properties to achieve the desired regioselectivity, which is often influenced by the electronic environment created by the fluorine substituent.
Phase-Transfer Catalysis (PTC): The benzyl chloride group is highly susceptible to nucleophilic substitution. Phase-transfer catalysis offers a powerful and green method for introducing a wide variety of functional groups under mild conditions. google.comchempedia.info Research into developing highly efficient PTC systems, potentially using novel quaternary ammonium (B1175870) or phosphonium (B103445) salts, could enable the synthesis of a broad library of derivatives. google.comcapes.gov.br A key area of investigation will be the chemoselective substitution at the benzylic position without triggering unwanted side reactions, such as elimination or reaction at the aromatic C-Br bonds. phasetransfercatalysis.com Industrial applications of PTC have demonstrated its cost-effectiveness and ability to improve reaction selectivity and yield. phasetransfer.com
A comparative look at potential catalytic approaches is presented in the table below.
| Catalytic Approach | Target Site | Potential Reaction | Key Research Goal |
| Palladium/Nickel Catalysis | Aromatic C-Br | Suzuki, Sonogashira, Buchwald-Hartwig | High regioselectivity between the two C-Br bonds and chemoselectivity over the C-Cl bond. |
| Cobalt Catalysis | Aromatic C-Br | Arylation with organozinc reagents | Exploration of alternative, cost-effective metal catalysts for C-C bond formation. researchgate.net |
| Phase-Transfer Catalysis | Benzylic C-Cl | Nucleophilic Substitution (O-, N-, S-, C-alkylation) | High-yield substitution with minimal elimination and catalyst recyclability. google.comchempedia.infophasetransfercatalysis.com |
| Dual Catalysis | Multiple Sites | Sequential or one-pot functionalization | Combining two distinct catalytic cycles (e.g., Pd-catalyzed cross-coupling and PTC) for rapid molecule diversification. |
Exploration of Photochemical and Electrochemical Reactivity
Light and electricity offer alternative energy sources for activating chemical bonds, often leading to unique reactivity not accessible through traditional thermal methods. The exploration of photochemical and electrochemical pathways for this compound is a promising frontier.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. The benzyl chloride moiety is a prime candidate for single-electron reduction to form a benzyl radical. nih.gov This radical could then participate in a variety of bond-forming reactions, such as Giese additions to electron-deficient alkenes or couplings with other radical species. A significant research avenue would be to develop photocatalytic systems that selectively cleave the C-Cl bond, given its lower reduction potential compared to the C-Br bonds. The phototransformation of brominated compounds is also a known process, which could lead to debromination or other rearrangements under UV irradiation. nih.gov
Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for oxidation and reduction. The electrochemical reduction of benzyl chlorides at silver or other metallic electrodes has been studied, offering a pathway to carbanions or radicals. sigmaaldrich.com For this compound, controlled-potential electrolysis could selectively reduce the benzylic chloride or the aryl bromides. This could be used for dehalogenation or for generating reactive intermediates for subsequent coupling reactions in a one-pot process.
| Method | Potential Transformation | Key Advantages | Research Focus |
| Photoredox Catalysis | Selective C-Cl bond cleavage to form a benzyl radical for subsequent C-C or C-heteroatom bond formation. | Mild reaction conditions, high functional group tolerance, generation of reactive intermediates not easily accessed thermally. nih.gov | Catalyst design for selective activation; exploring the scope of radical trapping agents. |
| Direct Photolysis | Photodebromination or ether bond cleavage (if derivatized). nih.gov | Can initiate reactions without a sensitizer. | Understanding photoreactivity and product distribution under different wavelengths and in various solvents. |
| Electrochemical Reduction | Selective dehalogenation at the benzylic or aromatic positions; generation of anionic or radical intermediates. | Reagent-free activation, precise control over redox potential. sigmaaldrich.com | Determining the reduction potentials for each halogen and developing selective reaction protocols. |
Advancements in Sustainable and Atom-Economical Synthesis Routes
Green chemistry principles are increasingly integral to modern synthetic planning. Future research on this compound will likely prioritize the development of more sustainable and atom-economical synthetic routes, both for its preparation and its subsequent derivatization.
The concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is central to this effort. jocpr.comprimescholars.com Many traditional halogenation and substitution reactions generate stoichiometric amounts of waste. taylorfrancis.com Future synthetic strategies should aim to maximize the incorporation of all atoms from the starting materials into the final product.
Potential areas for improvement include:
Catalytic Halogenation: Moving away from stoichiometric brominating agents to catalytic methods using greener oxidants like hydrogen peroxide or oxygen. rsc.org
Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or recyclable ionic liquids. Phase-transfer catalysis, for instance, often uses water as a solvent. google.com
Flow Chemistry: Utilizing continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing waste. Flow photochemistry, in particular, can lead to cleaner reactions and improved yields. nih.gov
Expansion of Applications in Niche and Emerging Chemical Fields
While halogenated benzyl halides are common intermediates in pharmaceuticals and agrochemicals, the specific substitution pattern of this compound could unlock applications in more specialized areas. walshmedicalmedia.comijrar.org
Materials Science: Polyhalogenated aromatic compounds can serve as monomers or precursors for flame-retardant materials, liquid crystals, or organic electronic materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ijrar.orgscience.govresearchgate.net The presence of bromine and fluorine can impart desirable properties such as thermal stability, altered electronic levels, and resistance to degradation. The two bromine atoms offer sites for polymerization or for grafting onto polymer backbones.
Medicinal Chemistry and Chemical Biology: As a fragment in drug discovery, this compound offers a rigid scaffold with multiple points for diversification. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atoms can be replaced with a variety of pharmacophoric groups through cross-coupling. It could also be used to synthesize chemical probes to study biological processes.
Supramolecular Chemistry: The rigid, functionalized aromatic ring makes it an interesting building block for constructing complex host-guest systems, molecular cages, or self-assembling materials. researchgate.net
Synergistic Integration of Experimental and Computational Methodologies
The complexity of selectively reacting with this compound makes it an ideal candidate for a research approach that combines experimental work with computational modeling.
Density Functional Theory (DFT) calculations can provide invaluable insights into the molecule's electronic structure and reactivity. researchgate.net For example, computational studies can:
Predict the relative activation energies for the cleavage of the C-Cl and C-Br bonds under different catalytic or reaction conditions.
Model the transition states of potential reactions to understand the factors governing selectivity. researchgate.net
Calculate spectroscopic properties (e.g., NMR spectra) to aid in the characterization of novel products. sigmaaldrich.com
Simulate the interaction of the molecule with a catalyst's active site, guiding ligand design for improved performance. princeton.edu
This synergistic approach can significantly accelerate the research and development cycle. Computational predictions can guide experimental design, reducing the number of experiments needed and allowing researchers to focus on the most promising reaction pathways. Conversely, experimental results provide crucial benchmarks for refining and validating the computational models.
Q & A
Basic: How can I optimize the synthesis of 3,6-dibromo-2-fluorobenzyl chloride while minimizing byproducts?
Methodological Answer:
A common approach involves halogenation of fluorobenzyl precursors. For example, bromination of 2-fluorobenzyl chloride using Br₂ in the presence of FeBr₃ or AlCl₃ as a catalyst at controlled temperatures (0–5°C) can yield the desired product. However, side reactions like over-bromination or ring substitution may occur. To mitigate this:
- Use stoichiometric control (e.g., 2.1 eq Br₂ for di-substitution).
- Monitor reaction progress via TLC or GC-MS to terminate at the di-brominated stage.
- Purify via column chromatography (hexane:ethyl acetate gradient) or recrystallization in dichloromethane/hexane mixtures .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Look for characteristic signals:
- Benzyl CH₂Cl protons at δ 4.6–4.8 ppm (split due to coupling with fluorine).
- Aromatic protons (if present) show splitting patterns from Br/F substituents.
- 19F NMR : A singlet near δ -110 ppm (para-fluorine in substituted benzene).
- Mass Spectrometry (EI-MS) : Expect [M]⁺ at m/z 285.8 (calculated for C₇H₄Br₂ClF). Cross-reference with NIST spectral databases for validation .
Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Steric Effects : The bulky Br substituents at positions 3 and 6 hinder nucleophilic attack on the benzyl chloride group. Kinetic studies using varying nucleophiles (e.g., NaN₃, NaOMe) under controlled conditions (THF, 50°C) reveal slower reaction rates compared to mono-brominated analogs.
- Electronic Effects : Electron-withdrawing Br/F groups deactivate the aromatic ring, reducing electrophilicity. Use DFT calculations (e.g., Gaussian09) to map partial charges and identify reactive sites. Compare with experimental results using Hammett plots .
Advanced: How can I resolve contradictions in reported melting points or stability data for this compound?
Methodological Answer:
Discrepancies may arise from impurities or polymorphic forms.
- Purification : Recrystallize from anhydrous ethanol and dry under vacuum (40°C, 24 hrs).
- DSC/TGA Analysis : Perform differential scanning calorimetry to identify melting points and decomposition temperatures.
- Stability Tests : Store samples under inert atmosphere (N₂/Ar) and monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days). Contradictions often stem from moisture sensitivity or residual solvents .
Basic: What are the recommended handling and storage protocols for this compound?
Methodological Answer:
- Handling : Use in a fume hood with nitrile gloves and eye protection. Avoid contact with water (risk of HCl release).
- Storage : Keep in amber vials under anhydrous conditions (molecular sieves) at -20°C.
- Waste Disposal : Neutralize with aqueous NaHCO₃ before transferring to halogenated waste containers .
Advanced: How can I analyze and mitigate byproducts formed during its use in cross-coupling reactions?
Methodological Answer:
Common byproducts include dehalogenated or homo-coupled species (e.g., biaryl structures).
- Byproduct Identification : Use LC-MS/MS or GC-MS with electron ionization.
- Mitigation Strategies :
Basic: What synthetic applications does this compound have in medicinal chemistry?
Methodological Answer:
It serves as a versatile intermediate:
- Suzuki-Miyaura Coupling : React with arylboronic acids to introduce biaryl motifs common in kinase inhibitors.
- Nucleophilic Displacement : Substitute Cl with amines (e.g., piperazine) to generate pharmacophores.
- Radiofluorination Precursor : Replace Br with ¹⁸F via isotopic exchange for PET tracer synthesis (requires high radiochemical purity protocols) .
Advanced: What computational tools can predict the regioselectivity of further functionalization?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices and identify electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF).
- Machine Learning : Train models on existing halogenated benzene reactivity data to predict substitution patterns .
Basic: How do I confirm the purity of this compound post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm. Purity >98% is typical for research-grade material.
- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (deviation <0.4%).
- Karl Fischer Titration : Ensure moisture content <0.1% .
Advanced: What strategies improve yield in multi-step syntheses using this compound?
Methodological Answer:
- Protecting Groups : Temporarily protect benzyl chloride with TMSCl to prevent side reactions during bromination.
- Flow Chemistry : Use microreactors for precise temperature control during exothermic steps (e.g., bromination).
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
